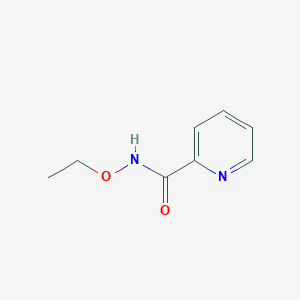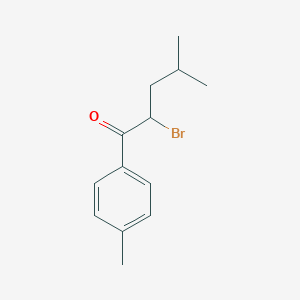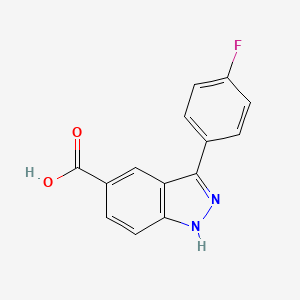
methyl 4-ethoxybut-2-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl 4-ethoxybut-2-ynoate is an organic compound with the molecular formula C7H10O3 It is a derivative of but-2-ynoic acid, featuring an ethoxy group at the fourth carbon and a methyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-ethoxybut-2-ynoate typically involves the esterification of 4-ethoxy-but-2-ynoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. it is likely that similar esterification processes are scaled up for industrial synthesis, utilizing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions: methyl 4-ethoxybut-2-ynoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be employed.
Major Products:
Oxidation: Formation of 4-ethoxy-but-2-ynoic acid or 4-ethoxy-2-butanone.
Reduction: Formation of 4-ethoxy-but-2-yn-1-ol.
Substitution: Formation of various substituted but-2-ynoic acid methyl esters.
Applications De Recherche Scientifique
methyl 4-ethoxybut-2-ynoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 4-ethoxybut-2-ynoate involves its interaction with various molecular targets. For instance, in hydrolysis reactions, the ester group is cleaved by nucleophilic attack, leading to the formation of carboxylic acids and alcohols. The ethoxy group can also participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles .
Comparaison Avec Des Composés Similaires
But-2-ynoic acid methyl ester: Lacks the ethoxy group, making it less reactive in certain substitution reactions.
4-Methoxy-but-2-ynoic acid methyl ester: Features a methoxy group instead of an ethoxy group, which can influence its reactivity and solubility.
Uniqueness: methyl 4-ethoxybut-2-ynoate is unique due to the presence of both an ethoxy group and a methyl ester functional group. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various research fields .
Propriétés
Formule moléculaire |
C7H10O3 |
|---|---|
Poids moléculaire |
142.15 g/mol |
Nom IUPAC |
methyl 4-ethoxybut-2-ynoate |
InChI |
InChI=1S/C7H10O3/c1-3-10-6-4-5-7(8)9-2/h3,6H2,1-2H3 |
Clé InChI |
TUQIKRYVPVNXAK-UHFFFAOYSA-N |
SMILES canonique |
CCOCC#CC(=O)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Benzyl-7-(5-phenoxypyridin-3-yl)-1,7-diazaspiro[4.4]nonane](/img/structure/B8674181.png)











![Methyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate sulfate](/img/structure/B8674278.png)

